molecular formula C16H18N2O8S B2620308 Methyl 3-((3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate CAS No. 2034313-77-2

Methyl 3-((3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate

Cat. No.: B2620308
CAS No.: 2034313-77-2
M. Wt: 398.39
InChI Key: RIGAULSBMMFSBQ-UHFFFAOYSA-N
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Description

Methyl 3-((3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a structurally complex compound featuring a benzoate ester core substituted with a sulfonamide-linked azetidine ring and a 2,4-dioxooxazolidine moiety. This molecule combines multiple pharmacophoric elements: the sulfonyl group enhances metabolic stability and binding affinity, the azetidine ring introduces conformational rigidity, and the oxazolidinone fragment is associated with antimicrobial and anti-inflammatory activity .

Properties

IUPAC Name

methyl 3-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]sulfonyl-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O8S/c1-24-12-4-3-11(15(20)25-2)5-13(12)27(22,23)17-6-10(7-17)8-18-14(19)9-26-16(18)21/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGAULSBMMFSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C18H22N2O6S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_6\text{S}

This compound features a methoxybenzoate moiety linked to an azetidine ring and a dioxooxazolidine substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features have demonstrated potent antimicrobial activities. For example, a study reported that related compounds exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organism
Compound A0.004E. cloacae
Compound B0.015S. aureus
Compound C0.008B. cereus

These findings suggest that this compound may exhibit similar antimicrobial properties.

Cytotoxicity and Antitumor Activity

In vitro studies have highlighted the potential cytotoxic effects of compounds containing the dioxooxazolidin moiety against various cancer cell lines. The cytotoxicity is often measured using assays such as MTT or cell viability assays.

Case Study: Antitumor Effects
A study evaluating the antitumor effects of structurally related compounds found that they significantly inhibited the growth of human breast cancer cells (MDA-MB-231). The IC50 values were reported to be less than 1 µM, indicating potent activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the azetidine or benzoate rings can significantly alter potency and selectivity for biological targets.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Methoxy GroupIncreases lipophilicity
Sulfonamide GroupEnhances enzyme inhibition
Dioxo GroupContributes to cytotoxicity

Comparison with Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), share a sulfonylurea bridge that mimics the sulfonamide linkage in the target compound. Key differences include:

  • Core Structure : The target compound uses a benzoate ester with a 4-methoxy group, whereas metsulfuron-methyl employs a triazine ring for herbicidal activity.

Table 1: Comparison with Sulfonylurea Herbicides

Compound Core Structure Key Functional Groups Primary Application
Target Compound Benzoate ester Sulfonamide, Azetidine, Oxazolidinone Undetermined (Theoretical)
Metsulfuron-methyl Triazine Sulfonylurea, Methoxy Herbicide
Benzoate Derivatives with Heterocyclic Substituents

The compound methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate () shares the benzoate ester and methoxy group with the target molecule. However, its pyridine and benzimidazole substituents confer distinct electronic properties and solubility profiles. Computational studies on triazolone derivatives () highlight the role of substituent positioning:

  • 4-Methoxy vs.
  • Azetidine vs. Pyridine : The smaller azetidine ring (3-membered) in the target compound likely increases conformational strain compared to pyridine-based analogs, affecting binding kinetics .
Oxazolidinone-Containing Compounds

The 2,4-dioxooxazolidine group in the target compound is structurally similar to antimicrobial oxazolidinones (e.g., linezolid). However, its conjugation with an azetidine ring introduces unique steric and electronic effects:

  • Electronic Effects: The electron-withdrawing sulfonyl group may stabilize the oxazolidinone ring, enhancing resistance to hydrolysis compared to non-sulfonylated oxazolidinones .
  • Bioactivity Prediction : Quantum chemical calculations (e.g., B3LYP/6-311G(d,p)) on triazolone derivatives () suggest that similar methods could predict the target compound’s dipole moment and solubility, critical for drug design .

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